4-{5-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoic acid
Overview
Description
4-{5-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-{5-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoic acid involves the inhibition of several signaling pathways that are critical for cancer cell survival and proliferation. It has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
Studies have shown that the compound has several biochemical and physiological effects. It has been found to induce cell cycle arrest, inhibit cell migration and invasion, and regulate the expression of several genes involved in cancer progression. It has also been found to exhibit anti-inflammatory and antioxidant activity.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-{5-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoic acid in lab experiments is its potent anti-cancer activity. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 4-{5-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoic acid. One potential direction is to investigate its potential as a therapeutic agent for other diseases besides cancer, such as inflammatory disorders. Another direction is to explore its potential as a lead compound for the development of new anti-cancer drugs with improved efficacy and fewer side effects. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs.
Conclusion:
In conclusion, this compound is a compound with promising potential for various scientific research applications, particularly in the field of cancer treatment. Its potent anti-cancer activity and relatively easy synthesis make it an attractive option for research. Further studies are needed to fully understand its mechanism of action and potential applications in other areas of research.
Scientific Research Applications
The compound has been extensively studied for its potential applications in the field of cancer treatment. Several studies have shown that it exhibits potent anti-cancer activity against various cancer cell lines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
4-[5-[(Z)-2-cyano-3-(naphthalen-2-ylamino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O4/c26-15-20(24(28)27-21-10-9-16-3-1-2-4-19(16)13-21)14-22-11-12-23(31-22)17-5-7-18(8-6-17)25(29)30/h1-14H,(H,27,28)(H,29,30)/b20-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYRHAXKPSVDHT-ZHZULCJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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